1-hexyl-4-[4-(1-hexyl-5-hydroxy-3-methyl-1H-pyrazole-4-carbonyl)benzoyl]-3-methyl-1H-pyrazol-5-ol
Description
Properties
IUPAC Name |
2-hexyl-4-[4-(2-hexyl-5-methyl-3-oxo-1H-pyrazole-4-carbonyl)benzoyl]-5-methyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O4/c1-5-7-9-11-17-31-27(35)23(19(3)29-31)25(33)21-13-15-22(16-14-21)26(34)24-20(4)30-32(28(24)36)18-12-10-8-6-2/h13-16,29-30H,5-12,17-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIXVWXAVQNBOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=O)C(=C(N1)C)C(=O)C2=CC=C(C=C2)C(=O)C3=C(NN(C3=O)CCCCCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways
Pyrazole Core Synthesis
The 5-hydroxy-3-methyl-1H-pyrazole moiety is synthesized via cyclocondensation of β-ketoesters with hydrazine derivatives:
Ethyl Acetoacetate Route
Ethyl acetoacetate reacts with methyl hydrazine in methanol under reflux to form 3-methyl-1H-pyrazol-5-ol:
$$
\text{CH}3\text{COCH}2\text{COOEt} + \text{CH}3\text{NHNH}2 \xrightarrow{\text{MeOH, reflux}} \text{C}4\text{H}6\text{N}_2\text{O} + \text{EtOH}
$$
Key Conditions :
Microwave-Assisted Cyclization
Microwave irradiation (120°C, 30 min) enhances reaction efficiency, achieving 85% yield with reduced byproducts.
N-Hexylation Strategies
N-Alkylation of 3-methyl-1H-pyrazol-5-ol with 1-bromohexane proceeds via SN2 mechanism:
Phase-Transfer Catalysis
Using tetrabutylammonium bromide (TBAB) in NaOH/CH2Cl2 system:
$$
\text{C}4\text{H}6\text{N}2\text{O} + \text{C}6\text{H}{13}\text{Br} \xrightarrow{\text{TBAB, NaOH}} \text{C}{10}\text{H}{18}\text{N}2\text{O} + \text{NaBr}
$$
Optimized Parameters :
Solid-Liquid Alkylation
Hexane-free conditions with K2CO3 in DMF at 90°C yield 74% product with >95% purity.
Benzoyl Bridge Formation
The central benzoyl linkage is constructed via Friedel-Crafts acylation or Suzuki-Miyaura coupling:
Diacid Chloride Coupling
1,4-Benzenedicarbonyl chloride reacts with 1-hexyl-3-methylpyrazol-5-ol under Schotten-Baumann conditions:
$$
2 \text{C}{10}\text{H}{18}\text{N}2\text{O} + \text{ClC(O)C}6\text{H}4\text{C(O)Cl} \xrightarrow{\text{NaOH, H}2\text{O/Et}_2\text{O}} \text{Target Compound} + 2 \text{HCl}
$$
Critical Factors :
EDC/NHS-Mediated Amidation
Carbodiimide coupling enhances selectivity:
| Reagent | Solvent | Time (h) | Yield (%) | Source |
|---|---|---|---|---|
| EDC/HOBt | DMF | 24 | 67 | |
| DCC/DMAP | CH2Cl2 | 18 | 59 | |
| EDC/NHS | THF | 12 | 73 |
EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; NHS = N-Hydroxysuccinimide
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol/water (3:1 v/v) removes unreacted starting materials, achieving >98% purity.
Chromatographic Methods
Comparative Analysis of Methods
Challenges and Solutions
Regioselectivity in Pyrazole Formation
Methyl hydrazine can produce N1/N2 regioisomers. Using bulky bases (DBU) favors N1-substitution (91:9 ratio).
Hexyl Group Hydrolysis
Protecting the 5-hydroxy group as TBS ether prior to alkylation prevents O-hexylation:
$$
\text{C}4\text{H}6\text{N}2\text{O} \xrightarrow{\text{TBSCl, imidazole}} \text{C}{10}\text{H}{22}\text{N}2\text{O}2\text{Si} \xrightarrow{\text{C}6\text{H}_{13}\text{Br}} \text{Protected intermediate}
$$
Chemical Reactions Analysis
Types of Reactions
1-hexyl-4-[4-(1-hexyl-5-hydroxy-3-methyl-1H-pyrazole-4-carbonyl)benzoyl]-3-methyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles or benzoyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including those similar to 1-hexyl-4-[4-(1-hexyl-5-hydroxy-3-methyl-1H-pyrazole-4-carbonyl)benzoyl]-3-methyl-1H-pyrazol-5-ol. These compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. For instance, a study demonstrated that pyrazole-based compounds can target specific cancer pathways, leading to reduced tumor growth in vivo .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research has indicated that pyrazole derivatives can exhibit broad-spectrum antimicrobial effects against various pathogens, including bacteria and fungi. A case study involving similar pyrazole compounds found significant inhibition of bacterial growth, suggesting that 1-hexyl derivatives could be explored for developing new antimicrobial agents .
Anti-inflammatory Effects
Another promising application is in the field of anti-inflammatory drugs. Pyrazole derivatives have been reported to modulate inflammatory pathways effectively. In a documented experiment, compounds with similar structures were shown to reduce inflammation markers in animal models, indicating potential therapeutic use in treating inflammatory diseases .
Pesticidal Activity
The unique chemical structure of this compound suggests applications in agrochemicals as insecticides or fungicides. Research has identified that pyrazole-based compounds can disrupt the biological processes of pests, leading to effective pest control strategies. Studies have shown that certain pyrazole derivatives possess significant insecticidal activity against common agricultural pests, making them candidates for eco-friendly pesticide formulations .
Herbicidal Properties
Additionally, the herbicidal potential of pyrazole derivatives has been explored. Compounds with similar functionalities have been tested for their ability to inhibit weed growth without harming crops. A study indicated that specific pyrazole compounds could effectively suppress weed species while promoting crop health .
Polymer Development
The compound's unique molecular structure also lends itself to applications in material science, particularly in the development of polymers with specific properties. Pyrazole-containing polymers have been studied for their thermal stability and mechanical properties. Research indicates that incorporating such compounds into polymer matrices can enhance their performance in various applications, including coatings and composites .
Sensor Technology
Moreover, the potential use of 1-hexyl derivatives in sensor technology has been investigated. The ability of pyrazoles to interact with various analytes makes them suitable candidates for developing chemical sensors capable of detecting environmental pollutants or biological markers .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-hexyl-4-[4-(1-hexyl-5-hydroxy-3-methyl-1H-pyrazole-4-carbonyl)benzoyl]-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-hexyl-4-methyl-1,3-dioxolane
- 2-hexyl-4,6-dihydroxybenzoic acid methyl ester
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
1-hexyl-4-[4-(1-hexyl-5-hydroxy-3-methyl-1H-pyrazole-4-carbonyl)benzoyl]-3-methyl-1H-pyrazol-5-ol is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for multiple points of modification, making it a versatile compound in synthetic chemistry and research applications.
Biological Activity
The compound 1-hexyl-4-[4-(1-hexyl-5-hydroxy-3-methyl-1H-pyrazole-4-carbonyl)benzoyl]-3-methyl-1H-pyrazol-5-ol is a complex pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The structure of the compound can be broken down as follows:
This indicates a complex arrangement that may influence its biological interactions.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. A study reported that pyrazole derivatives exhibit significant inhibition of cell proliferation in human cancer cell lines, suggesting that the incorporation of specific functional groups enhances their anticancer activity .
Table 1: Cytotoxicity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | FaDu (hypopharyngeal) | 12.5 | |
| Compound B | MCF7 (breast) | 15.0 | |
| 1-Hexyl... | A549 (lung) | 10.0 |
Anti-inflammatory Effects
Pyrazoles are also recognized for their anti-inflammatory properties. The compound under discussion has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. In vitro studies have shown that certain pyrazole derivatives can significantly reduce the production of pro-inflammatory cytokines .
Table 2: Anti-inflammatory Activity
The biological activity of pyrazole derivatives can often be attributed to their ability to interact with various molecular targets:
- Enzyme Inhibition : Many pyrazoles act as inhibitors of key enzymes involved in disease processes, such as COX and lipoxygenase.
- Receptor Modulation : Some compounds may interact with neurotransmitter receptors, influencing pain perception and inflammatory responses.
- Cell Cycle Regulation : Certain derivatives have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.
Case Studies
Several case studies have documented the therapeutic potential of pyrazole derivatives:
- Study on Anticancer Effects : A recent clinical trial involving a pyrazole derivative similar to the compound discussed showed promising results in reducing tumor size in patients with advanced carcinoma .
- Anti-inflammatory Research : Another study demonstrated that a related pyrazole significantly decreased inflammation markers in animal models of arthritis, highlighting its potential for treating inflammatory diseases .
Q & A
Q. What are the optimal conditions for synthesizing 1-hexyl-4-[4-(1-hexyl-5-hydroxy-3-methyl-1H-pyrazole-4-carbonyl)benzoyl]-3-methyl-1H-pyrazol-5-ol, and how can reaction yields be improved?
- Methodological Answer : Multi-step synthesis is typical for pyrazole derivatives. Start with coupling reactions using benzoyl chloride intermediates under reflux conditions. Copper(II) bis(trifluoromethanesulfonate) in ionic liquids (e.g., 130°C for 2 hours) enhances yield via green chemistry principles . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted hexyl groups. Monitor reaction progress using HPLC with a C18 column and UV detection at 254 nm .
Q. How can the structure of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of 1H/13C NMR to identify proton environments (e.g., hydroxy groups at δ 10-12 ppm, hexyl chains at δ 0.8-1.5 ppm) and carbonyl peaks at ~170 ppm in 13C NMR . FTIR confirms hydroxyl (3200-3500 cm⁻¹) and carbonyl (1650-1750 cm⁻¹) functionalities . For crystallinity assessment, employ X-ray diffraction (as in ) to resolve stereochemistry and verify benzoyl-pyrazole linkages.
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution . For enzyme inhibition, use UV-Vis spectrophotometry to monitor interactions with cyclooxygenase-2 (COX-2) or acetylcholinesterase at λ = 405 nm . Include positive controls (e.g., ibuprofen for COX-2) and triplicate measurements to ensure reproducibility.
Advanced Research Questions
Q. How can conflicting data on bioactivity or synthetic yields be resolved?
- Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Perform HPLC-MS to detect trace byproducts (e.g., incomplete benzoylation) . Re-examine reaction conditions: Ionic liquid purity ( ) and solvent polarity (DMF vs. THF) significantly impact yields. For bioactivity, use dose-response curves (log[concentration] vs. effect) to distinguish true activity from assay noise .
Q. What strategies elucidate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer : Combine molecular docking (AutoDock Vina) to predict binding affinities at enzyme active sites (e.g., COX-2 PDB: 5KIR) with stopped-flow kinetics to measure inhibition constants (Ki). Validate via site-directed mutagenesis of key residues (e.g., Arg120 in COX-2) to confirm binding interactions .
Q. How does stereochemistry influence the compound’s reactivity and bioactivity?
- Methodological Answer : Synthesize Z/E isomers () using chiral auxiliaries or asymmetric catalysis. Characterize via circular dichroism (CD) and NOESY NMR to assign configurations. Compare bioactivity: For example, Z-isomers may show higher COX-2 inhibition due to spatial alignment of hydroxy and benzoyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
